molecular formula C9H8N4O2 B11897083 2-Hydrazinyl-3-nitroquinoline CAS No. 23589-58-4

2-Hydrazinyl-3-nitroquinoline

Cat. No.: B11897083
CAS No.: 23589-58-4
M. Wt: 204.19 g/mol
InChI Key: DERASAFMHXNKGC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

2-Hydrazinyl-3-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in DNA replication or protein synthesis .

Comparison with Similar Compounds

    2-Hydrazinyl-3-nitroquinoline: Unique due to its specific functional groups and their arrangement on the quinoline ring.

    2-Hydrazinyl-4-nitroquinoline: Similar structure but with the nitro group at a different position.

    2-Hydrazinyl-3-aminoquinoline: Similar but with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to its specific combination of hydrazine and nitro groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

23589-58-4

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(3-nitroquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8N4O2/c10-12-9-8(13(14)15)5-6-3-1-2-4-7(6)11-9/h1-5H,10H2,(H,11,12)

InChI Key

DERASAFMHXNKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)NN)[N+](=O)[O-]

Origin of Product

United States

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